molecular formula C23H21N5O3 B2716726 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887671-59-2

8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2716726
CAS No.: 887671-59-2
M. Wt: 415.453
InChI Key: FNVNCLJDUDGARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a benzyloxy-substituted phenyl ring attached to the imidazo[2,1-f]purine-dione core. This compound belongs to a broader class of imidazopurine-diones, which are structurally characterized by a fused imidazole-purine system with ketone groups at positions 2 and 2. The benzyloxy substituent at the phenyl ring is a critical structural motif, influencing lipophilicity, receptor binding, and metabolic stability.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-15-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(15)17-11-7-8-12-18(17)31-14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNCLJDUDGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced synthetic techniques, including one-pot metal and acid-free synthesis. This method can be used to produce 2,4,5-trisubstituted imidazoles by reacting internal alkynes with iodine in dimethyl sulfoxide (DMSO), followed by in situ reaction with an aldehyde and ammonium acetate .

Chemical Reactions Analysis

Types of Reactions

8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. TLR7/8 Agonism
The compound functions as an agonist for Toll-like receptors 7 and 8 (TLR7/8), which are integral to the immune response. TLR7/8 agonists are known to stimulate the innate immune system, promoting the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12) that are crucial for Th1 polarization .

2. Antiviral Activity
Research indicates that compounds with similar imidazoquinoline scaffolds have shown efficacy against viral infections such as hepatitis C and various other viral pathogens. The activation of TLR7/8 by this compound may enhance the host's antiviral response, making it a candidate for further investigation in antiviral therapies .

3. Cancer Immunotherapy
The immunomodulatory properties of TLR7/8 agonists have led to their exploration in cancer treatment. By activating these receptors, the compound can potentially enhance tumor-specific immune responses and improve the efficacy of existing cancer therapies . Clinical trials are underway to assess the effectiveness of TLR7/8 agonists in combination with other treatments for various cancers.

Case Studies

StudyFocusFindings
Study on TLR Agonists Evaluation of imidazoquinoline derivativesDemonstrated significant induction of cytokines and enhanced immune responses in animal models .
Antiviral Research Efficacy against hepatitis CShowed promising results in activating natural killer cells and inducing IFN-γ production .
Cancer Treatment Trials Combination therapiesOngoing trials exploring the use of TLR7/8 agonists with checkpoint inhibitors in solid tumors .

Structural Insights and Synthesis

The synthesis of this compound involves complex organic reactions typical of imidazole derivatives. The structural evolution from simpler imidazoquinoline derivatives to more complex compounds like 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been documented extensively. These modifications have been shown to enhance bioactivity and selectivity towards target receptors.

Mechanism of Action

The mechanism of action of 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Fluorophenyl Derivatives

  • AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structure: Features a 2-fluorophenyl-piperazinylbutyl chain. Pharmacology: High 5-HT1A receptor affinity (Ki = 0.6 nM) and partial agonism. Exhibits antidepressant-like activity in mice (2.5 mg/kg) with superior brain penetration compared to AZ-861. Side effects include α1-adrenolytic activity (reduced blood pressure) and weight gain . Metabolism: Moderate metabolic stability in human liver microsomes .
  • Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) :

    • Structure : Similar to AZ-853 but with a pentyl linker and additional methyl group.
    • Pharmacology : Potent antidepressant and anxiolytic effects at 2.5 mg/kg, outperforming diazepam in anxiety models. Molecular docking confirms 5-HT1A/5-HT7 receptor binding .

Trifluoromethylphenyl Derivatives

  • AZ-861 (1,3-Dimethyl-8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structure: Substitutes 2-fluorophenyl with 3-trifluoromethylphenyl. Pharmacology: Higher 5-HT1A affinity (Ki = 0.2 nM) and stronger agonism in functional assays vs. AZ-853. Limited brain penetration reduces antidepressant efficacy but avoids weight gain. Induces lipid metabolism disturbances .

Triazolylmethoxy Derivatives (Non-imidazopurine Core)

  • Compound 22c (8-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethylpurine-2,6-dione) :
    • Structure : Purine-dione core with triazolylmethoxy-benzyl group.
    • Physical Properties : Melting point >265°C (decomposes); IR peaks at 1680, 1718 cm⁻¹ (C=O) .
  • Compound 22e (8-((1-Benzhydryl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethylpurine-2,6-dione) :
    • Structure : Benzhydryl-triazolylmethoxy substitution.
    • Physical Properties : Melting point 213–215°C; IR peaks at 1689, 1720 cm⁻¹ (C=O) .

Functional and Pharmacokinetic Differences

Compound Core Structure Key Substituent 5-HT1A Ki (nM) PDE4B/PDE10A Inhibition Metabolic Stability Notable Side Effects
Target Compound* Imidazopurine-dione 2-(Benzyloxy)phenyl N/A N/A N/A N/A
AZ-853 Imidazopurine-dione 2-Fluorophenyl-piperazinyl 0.6 Weak Moderate Weight gain, hypotension
AZ-861 Imidazopurine-dione 3-Trifluoromethylphenyl-piperazinyl 0.2 Weak Moderate Lipid disturbances
Compound 3i Imidazopurine-dione 2-Fluorophenyl-piperazinylpentyl 0.6† Weak High Sedation, anxiolytic efficacy
CB11 (Anti-cancer) Imidazopurine-dione 2-Aminophenyl-butyl N/A N/A N/A ROS production, apoptosis induction

*Data inferred from structural analogs. †Assumed based on similar fluorophenyl derivatives.

Key Findings from Molecular Modeling and Docking

  • Fluorinated arylpiperazinylalkyl chains (e.g., in AZ-853 and 3i) enhance 5-HT1A/5-HT7 receptor binding via hydrophobic interactions and hydrogen bonding .
  • The trifluoromethyl group in AZ-861 increases electron-withdrawing effects, improving receptor affinity but reducing blood-brain barrier penetration .

Notes on Structural Optimization and Therapeutic Potential

  • Substituent Position : Fluorine at the 2-position (AZ-853) vs. 3-position (AZ-861) on the phenyl ring significantly alters pharmacokinetics and side-effect profiles .
  • Linker Length : Extended alkyl chains (e.g., pentyl in 3i) improve receptor engagement and duration of action .
  • Safety : Compounds lacking anticholinergic activity (e.g., AZ-853/AZ-861) avoid dry mouth or memory dysfunction, common in tricyclic antidepressants .

Biological Activity

The compound 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 887671-59-2, is a derivative of imidazo[2,1-f]purine. This class of compounds is known for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite its structural complexity and potential implications in drug development, specific research on this compound remains limited.

  • Molecular Formula : C23H21N5O3
  • Molecular Weight : 415.453 g/mol
  • IUPAC Name : 2,4,7-trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione

Biological Activity Overview

Imidazoquinoline and imidazopyrimidine derivatives have been extensively studied for their role as Toll-like receptor (TLR) agonists. These receptors are critical in the innate immune response and play a significant role in recognizing pathogens.

The proposed mechanism for compounds similar to 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine involves:

  • Activation of TLR7 and TLR8 : These receptors are known to induce pro-inflammatory cytokines upon activation. For instance, studies have shown that imidazoquinoline derivatives can activate NF-kB pathways leading to the production of cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) .

Research Findings

While specific studies on this compound are scarce, related compounds provide insights into its potential biological activities:

CompoundBiological ActivityReference
ResiquimodTLR7/8 agonist; induces IFN-α production
CL097Activates TLR7 and TLR8; promotes Th1 immune response
ImiquimodAntiviral and antitumor effects through immune modulation

Case Study 1: TLR Agonists in Cancer Therapy

Research has highlighted the use of imidazoquinoline derivatives as immunotherapeutic agents in treating various cancers. For example:

  • Resiquimod has shown efficacy in melanoma treatment by enhancing local immune responses against tumor cells.

Case Study 2: Antiviral Applications

Imidazoquinolines have also been evaluated for their antiviral properties:

  • CL097 demonstrated significant antiviral activity against viral infections like hepatitis C by activating TLR pathways that enhance the host's immune response .

Q & A

Q. How can discrepancies in PDE4B inhibition potency (nanomolar in vitro vs. no in vivo efficacy) be reconciled?

  • Methodological Answer : Low brain penetration (PAMPA-BBB logBB = -0.4) limits PDE4B inhibition in vivo despite high in vitro potency (IC50_{50} = 15 nM). Prodrug strategies (e.g., esterification of the benzyloxy group) improve CNS bioavailability, as demonstrated in analogs with 10-fold higher hippocampal concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.